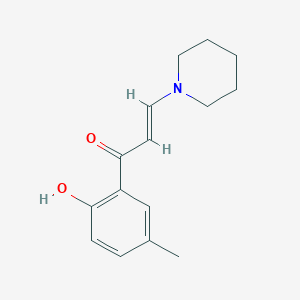![molecular formula C23H21N3O5 B342589 3,4,5-trimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B342589.png)
3,4,5-trimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Oxazolo[4,5-b]pyridine Moiety: The oxazolo[4,5-b]pyridine moiety can be introduced through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzamide core with the oxazolo[4,5-b]pyridine moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxy groups and the oxazolo[4,5-b]pyridine moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid methyl ester: A simpler compound with similar trimethoxy substitution but lacking the oxazolo[4,5-b]pyridine moiety.
3,4,5-Trimethoxyphenethylamine: Another compound with trimethoxy substitution but with a different core structure.
Uniqueness
3,4,5-trimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to the presence of both the trimethoxybenzamide core and the oxazolo[4,5-b]pyridine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
Molecular Formula |
C23H21N3O5 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H21N3O5/c1-13-7-8-14(23-26-21-17(31-23)6-5-9-24-21)10-16(13)25-22(27)15-11-18(28-2)20(30-4)19(12-15)29-3/h5-12H,1-4H3,(H,25,27) |
InChI Key |
XSQOBQPDAMZJPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342507.png)
![6-{[5-chloro-3-hydroxy-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-yl]carbonyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342509.png)
![6-[3-hydroxy-5-methyl-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-2H-1-benzofuran-2-carbonyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B342511.png)
![6-{[5-chloro-3-(5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342513.png)
![6-[5-chloro-3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-carbonyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B342514.png)
![4-methyl-6-{[3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342517.png)
![6-{[5-chloro-3-(5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342518.png)
![6-{[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342519.png)
![2-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B342520.png)
![ethyl 2-[6-[(4E)-6-(4-chlorophenyl)-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridin-2-yl]-3-oxo-1,4-benzoxazin-4-yl]acetate](/img/structure/B342521.png)
![6-{[5-bromo-3-(5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342522.png)
![Ethyl [2-(5-isoxazolyl)phenoxy]acetate](/img/structure/B342526.png)

![1-benzyl-5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B342530.png)
